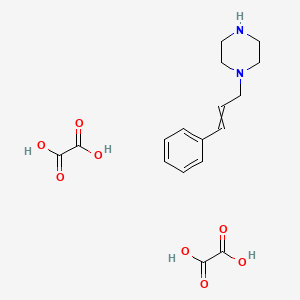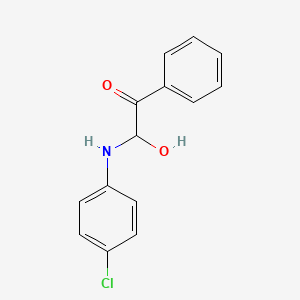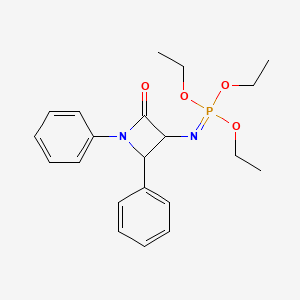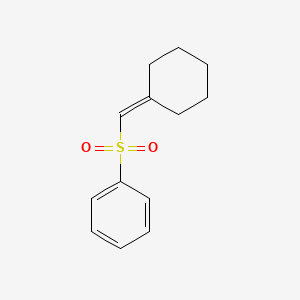
Cyclohexylidenemethanesulfonylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylidenemethanesulfonylbenzene is an organic compound characterized by the presence of a cyclohexylidene group attached to a methanesulfonylbenzene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexylidenemethanesulfonylbenzene typically involves the reaction of cyclohexylidene compounds with methanesulfonylbenzene derivatives. One common method includes the use of cyclohexylidene chloride and methanesulfonylbenzene in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexylidenemethanesulfonylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexylmethanesulfonylbenzene.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Amines, thiols, basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Cyclohexylmethanesulfonylbenzene.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexylidenemethanesulfonylbenzene has found applications in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cyclohexylidenemethanesulfonylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Cyclohexylidenemethanesulfonylbenzene can be compared with other similar compounds, such as:
Cyclohexylmethanesulfonylbenzene: Lacks the double bond present in this compound, leading to different reactivity and properties.
Methanesulfonylbenzene: Does not contain the cyclohexylidene group, resulting in distinct chemical behavior and applications.
Uniqueness: this compound’s unique structural features, such as the presence of both cyclohexylidene and methanesulfonyl groups, contribute to its distinct reactivity and potential applications. This combination of functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Propiedades
Número CAS |
90020-44-3 |
|---|---|
Fórmula molecular |
C13H16O2S |
Peso molecular |
236.33 g/mol |
Nombre IUPAC |
cyclohexylidenemethylsulfonylbenzene |
InChI |
InChI=1S/C13H16O2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-11H,1,3-4,7-8H2 |
Clave InChI |
DWBHPXYXLLTGQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CS(=O)(=O)C2=CC=CC=C2)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol](/img/structure/B14382213.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)
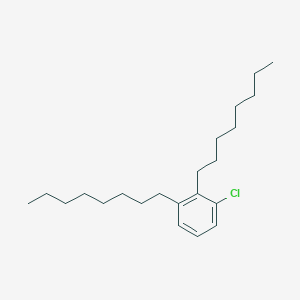
![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
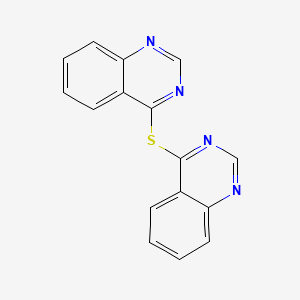
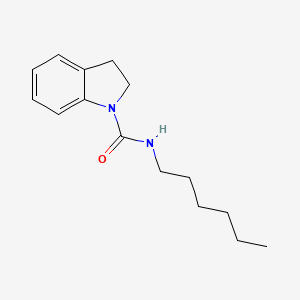
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
